Foreword: The Benzimidazolone Core in Modern Drug Discovery
Foreword: The Benzimidazolone Core in Modern Drug Discovery
An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-dihydro-1H-benzo[d]imidazol-2-one
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its derivatives form the basis of numerous marketed drugs. The fusion of a benzene ring with an imidazole creates a bicyclic system with unique electronic and structural properties, making it a versatile template for designing novel therapeutic agents. The introduction of a carbonyl group at the 2-position to form the benzimidazol-2-one (or benzimidazolone) core further enhances its utility, providing specific hydrogen bonding capabilities and a rigid conformational framework.
This guide focuses on a specific, functionally critical derivative: 5-(Trifluoromethyl)-1,3-dihydro-1H-benzo[d]imidazol-2-one . The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential biological applications and safety considerations.
PART 1: Compound Identification and Physicochemical Profile
Accurate identification is paramount for any research chemical. 5-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-one is cataloged under several identifiers across chemical databases.
| Identifier | Value | Source |
| CAS Number | 133687-93-1 | [3][4][5] |
| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | [6] |
| Molecular Formula | C₈H₅F₃N₂O | [3][5][6] |
| Synonyms | 5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one, 5-Trifluoromethylbenzimidazone | [3][5] |
The physicochemical properties of this compound are critical for understanding its behavior in both chemical and biological systems. The trifluoromethyl group significantly influences these characteristics compared to the unsubstituted parent molecule.
| Property | Value | Source |
| Molecular Weight | 202.13 g/mol | [5][6] |
| Purity | Typically ≥98% | [3] |
| InChI Key | LSOWBXYANGMSPY-UHFFFAOYSA-N | [3][6] |
| Storage Temperature | Ambient Storage | [3] |
| XLogP3 | 1.4 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
PART 2: Synthesis Methodology and Workflow
The synthesis of benzimidazol-2-one derivatives generally involves the cyclization of an appropriately substituted o-phenylenediamine with a carbonyl source.[7] For 5-trifluoromethyl-1,3-dihydro-benzimidazol-2-one, the logical precursor is 4-(trifluoromethyl)benzene-1,2-diamine. The cyclization can be achieved using various carbonylating agents such as phosgene, triphosgene, carbonyldiimidazole (CDI), or urea. The urea method is often preferred for its operational simplicity and lower toxicity of reagents.
Experimental Protocol: Synthesis via Urea Condensation
This protocol describes a representative lab-scale synthesis. The causality behind this choice is the high-yield and straightforward nature of the thermal condensation between an o-phenylenediamine and urea, which proceeds via an intermediate isocyanate that cyclizes intramolecularly.
Materials:
-
4-(Trifluoromethyl)benzene-1,2-diamine
-
Urea
-
Dimethylformamide (DMF) or Diphenyl ether (as high-boiling solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) and urea (1.5 equivalents).
-
Solvent Addition: Add a minimal amount of a high-boiling solvent like DMF to create a slurry.
-
Thermal Condensation: Heat the reaction mixture to 150-180°C. The choice of temperature is critical; it must be high enough to initiate the condensation and elimination of ammonia but not so high as to cause degradation. Maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature. A solid precipitate should form.
-
Pour the cooled mixture into a beaker of cold water to precipitate the product fully.
-
Acidify the aqueous suspension with dilute HCl to neutralize any remaining basic impurities.
-
Filter the crude product using a Büchner funnel, and wash the solid with copious amounts of deionized water to remove residual urea and salts.
-
-
Purification:
-
The primary impurity is often unreacted starting material. Recrystallization from an appropriate solvent system, such as an ethanol/water mixture, is typically effective.
-
Dissolve the crude solid in hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.
-
Filter the purified crystals, wash with cold ethanol, and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: A logical workflow for assessing the biological activity of a novel compound.
PART 4: Safety, Handling, and Storage
Proper handling of any chemical is crucial. 5-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-one is classified with specific hazards that necessitate careful laboratory practices.
GHS Hazard Information
| Code | Hazard Statement | Class | Category |
| H302 | Harmful if swallowed | Acute toxicity, oral | Category 4 |
| H315 | Causes skin irritation | Skin corrosion/irritation | Category 2 |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | Category 2A |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure | Category 3 |
Source for table data:[5]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors. [8][9]* Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [8][9]* Skin Protection: Wear chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory. Avoid all personal contact. [10]* Respiratory Protection: If dust is generated, use a particulate filter respirator (e.g., N95/P1). [9][11]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [9]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [8][10]* Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-one (CAS: 133687-93-1) is a synthetically accessible and functionally important molecule. Its trifluoromethyl group imparts desirable physicochemical properties for drug development, and its benzimidazolone core provides a proven scaffold for biological activity. While specific published data on its bioactivity remains an area ripe for exploration, the extensive research on analogous compounds strongly suggests its potential as a valuable building block for developing new antimicrobial, antiviral, or CNS-active agents. This guide provides the foundational technical knowledge required for researchers to safely handle, synthesize, and investigate this promising compound.
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